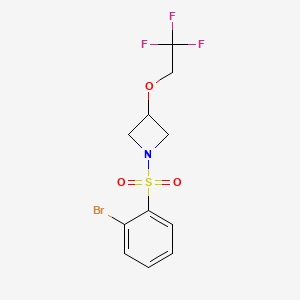

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Description

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a trifluoroethoxy group attached to an azetidine ring

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3S/c12-9-3-1-2-4-10(9)20(17,18)16-5-8(6-16)19-7-11(13,14)15/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSQUMUBFDQXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol or a β-haloamine.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide and a suitable nucleophile.

Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a base.

Trifluoroethoxylation: The trifluoroethoxy group can be introduced via an etherification reaction using a trifluoroethanol derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Applications De Recherche Scientifique

Compound Overview

- IUPAC Name : 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- CAS Number : 2034339-58-5

- Molecular Formula : C11H11BrF3NO3S

- Molecular Weight : 329.72 g/mol

Synthesis and Chemical Properties

The synthesis of 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving β-amino alcohols or β-haloamines.

- Introduction of the Bromophenyl Group : Utilizes nucleophilic substitution with bromophenyl halides.

- Sulfonylation : Involves the reaction of sulfonyl chlorides with bases.

- Trifluoroethoxylation : Conducted via etherification using trifluoroethanol derivatives.

These methods yield the target compound with specific attention to reaction conditions to optimize yield and purity.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several notable applications:

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.

Biology

- Biological Activity : Investigated for its potential antimicrobial and anticancer properties. Initial studies suggest it may inhibit specific biological pathways that are crucial for cellular proliferation and survival.

Medicine

- Pharmaceutical Intermediate : Explored as a potential intermediate in drug development due to its unique structural features that may confer specific biological activities.

- Pain Management : Identified as an inhibitor of voltage-gated sodium channels (Nav 1.7), which are involved in pain signaling pathways. This suggests potential applications in treating chronic pain conditions such as neuropathic pain.

Industry

- Material Development : Utilized in the development of new materials and chemical processes, potentially enhancing the performance characteristics of various industrial products.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine:

Chronic Pain Models

Research focusing on sodium channel inhibitors has shown significant efficacy in reducing pain responses in animal models.

Anticancer Research

Investigations into the compound's ability to modulate cellular signaling pathways involved in cancer proliferation are ongoing. Initial findings suggest promising results in vitro but require further validation through clinical studies.

Mécanisme D'action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- 1-((2-Fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- 1-((2-Iodophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Uniqueness

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The trifluoroethoxy group also imparts distinct chemical properties, such as increased lipophilicity and stability.

This article provides a comprehensive overview of 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Compound Overview

- IUPAC Name : 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- CAS Number : 2034339-58-5

- Molecular Formula : C11H11BrF3NO3S

- Molecular Weight : 329.72 g/mol

The compound features a unique structure comprising a bromophenyl group, a sulfonyl moiety, and a trifluoroethoxy group attached to an azetidine ring. This configuration is significant for its interaction with biological systems.

Synthesis

The synthesis of 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving β-amino alcohols or β-haloamines.

- Introduction of the Bromophenyl Group : Utilizes nucleophilic substitution with bromophenyl halides.

- Sulfonylation : Involves the reaction of sulfonyl chlorides with bases.

- Trifluoroethoxylation : Conducted via etherification using trifluoroethanol derivatives.

These methods yield the target compound with specific attention to reaction conditions to optimize yield and purity.

The biological activity of 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is primarily attributed to its interaction with various molecular targets:

- Inhibition of Voltage-Gated Sodium Channels (Nav) : The compound has been identified as an inhibitor of Nav 1.7 channels, which play a crucial role in pain signaling pathways. This inhibition suggests potential applications in treating chronic pain conditions such as neuropathic pain.

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that the compound may exhibit antimicrobial and anticancer activities, although further research is necessary to elucidate these effects fully.

Comparative Analysis

To better understand the biological implications of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | 2034591-02-9 | Chlorine substitution; potential variations in activity due to different halogen properties. |

| 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | 2034591-02-9 | Different halogen substitutions; may influence binding affinity and selectivity towards targets. |

The bromine substitution in 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine may enhance its lipophilicity and stability compared to its chloro or fluoro counterparts.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine:

- Chronic Pain Models : Research focusing on sodium channel inhibitors has shown significant efficacy in reducing pain responses in animal models.

- Anticancer Research : Investigations into the compound's ability to modulate cellular signaling pathways involved in cancer proliferation are ongoing. Initial findings suggest promising results in vitro but require further validation through clinical studies.

Q & A

Q. What are the recommended synthetic routes for preparing 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and what are the critical reaction parameters to optimize yield?

- Methodological Answer : The synthesis involves two key steps: (1) sulfonylation of the azetidine nitrogen using 2-bromobenzenesulfonyl chloride and (2) nucleophilic substitution to introduce the trifluoroethoxy group. Critical parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions (e.g., ring-opening).

- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for sulfonylation; polar aprotic solvents like DMF enhance etherification efficiency.

- Catalysts : Employ triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to activate the sulfonyl chloride intermediate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted sulfonyl chloride and byproducts.

Yield optimization requires monitoring reaction progress via TLC (Rf ~0.3–0.4 in 3:1 hexane/EtOAc) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons from the 2-bromophenyl group (δ 7.5–8.0 ppm, doublet-of-doublets due to bromine’s deshielding effect) and azetidine protons (δ 3.5–4.5 ppm for CH₂ groups adjacent to sulfonyl/ether moieties).

- ¹⁹F NMR : A singlet at δ -75 to -80 ppm confirms the trifluoroethoxy group.

- IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (C-F stretch) validate functional groups.

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 418–420 (isotopic pattern from bromine) confirms molecular weight.

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8–10 min) and melting point analysis (compare to literature values for analogous azetidines, e.g., 110–115°C) .

Q. What strategies are effective in addressing low solubility of this compound in common organic solvents during reactivity studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/THF (1:4 v/v) or DCM/methanol (3:1 v/v) to enhance solubility.

- Derivatization : Introduce temporary protecting groups (e.g., Boc on the azetidine nitrogen) to improve solubility for specific reactions.

- Surfactants : Add Triton X-100 (0.1% w/v) in aqueous-organic mixtures for biological assays.

- Temperature Control : Warm solutions to 40–50°C (avoiding decomposition) to dissolve the compound, then cool to RT for kinetic studies .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this azetidine derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen’s partial negative charge). Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., S-N bond stability).

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Focus on hydrogen bonding between the sulfonyl group and active-site residues (e.g., Arg/Lys).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the trifluoroethoxy group in hydrophobic environments .

Q. What experimental approaches are required to evaluate the environmental persistence and ecotoxicological effects of this compound?

- Methodological Answer :

- Persistence Studies : Conduct OECD 301B (Ready Biodegradability Test) under aerobic conditions; monitor degradation via HPLC-UV.

- Bioaccumulation : Measure logP values (shake-flask method) and bioconcentration factors (BCF) in zebrafish (Danio rerio) models.

- Ecotoxicology :

- Algae Growth Inhibition (OECD 201) : Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations for 72 hr.

- Daphnia Acute Toxicity (OECD 202) : Determine EC₅₀ values after 48 hr exposure.

- Abiotic Degradation : Perform hydrolysis studies at pH 4, 7, and 9 (25–50°C) to identify breakdown products (e.g., desulfonylated azetidine) .

Q. How should researchers resolve contradictions in observed biological activity between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability differences.

- Metabolite Profiling : Use LC-MS/MS to identify in vivo metabolites (e.g., oxidative defluorination or sulfonyl cleavage).

- Dose Escalation : Compare in vitro IC₅₀ values (e.g., enzyme inhibition) with in vivo efficacy at equivalent doses (adjusting for plasma half-life).

- Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs vs. plasma .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for modifications at the sulfonyl or trifluoroethoxy groups?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with (a) varying substituents on the phenyl ring (e.g., 3-bromo vs. 4-nitro) and (b) alternative fluoroalkoxy groups (e.g., 1,1,1-trifluoropropoxy).

- Biological Testing : Screen analogs against target assays (e.g., kinase inhibition) and correlate activity with electronic (Hammett σ) and steric (Taft Eₛ) parameters.

- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., PDB deposition) to map binding interactions.

- QSAR Modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., molar refractivity) to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.